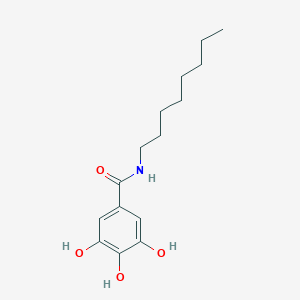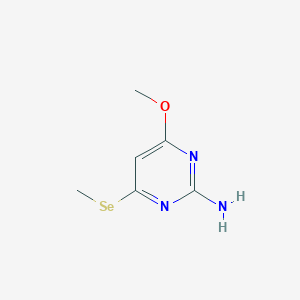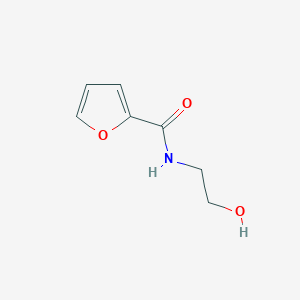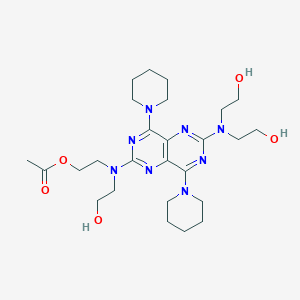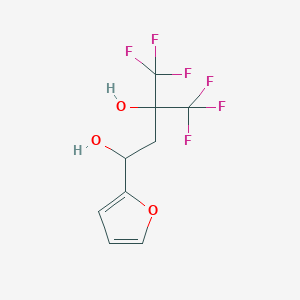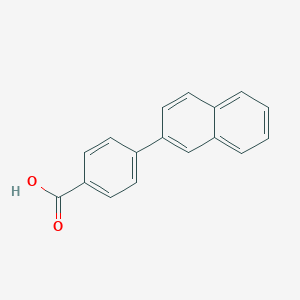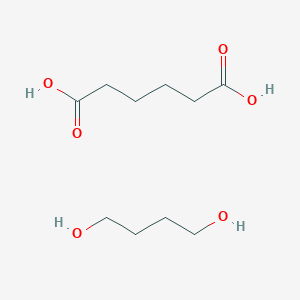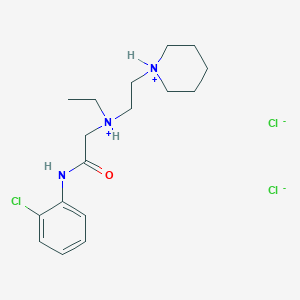
2'-Chloro-2-(ethyl(2-piperidinoethyl)amino)acetanilide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-(ethyl(2-piperidinoethyl)amino)acetanilide dihydrochloride, commonly known as lidocaine, is a local anesthetic used in various medical procedures. Lidocaine is a member of the amide class of local anesthetics and is widely used due to its efficacy and safety profile.
作用機序
Lidocaine works by blocking voltage-gated sodium channels in neurons, which are responsible for generating action potentials. Lidocaine binds to the intracellular side of the sodium channel and stabilizes it in the inactive state, preventing the channel from opening and allowing sodium ions to enter the cell. This inhibits the generation and propagation of action potentials, leading to a loss of sensation in the affected area.
Biochemical and Physiological Effects:
Lidocaine has several biochemical and physiological effects, including local anesthesia, antiarrhythmic effects, and neuroprotection. Local anesthesia is the most well-known effect of lidocaine and is used to numb the skin and underlying tissues during medical procedures. Antiarrhythmic effects are also observed with lidocaine, as it can stabilize the electrical activity of the heart and prevent abnormal heart rhythms. Neuroprotection is a less well-known effect of lidocaine, but recent research has shown that it can protect neurons from damage due to ischemia, hypoxia, and other insults.
実験室実験の利点と制限
Lidocaine has several advantages and limitations for lab experiments. One advantage is its potency and specificity for sodium channels, which allows researchers to selectively block these channels and study their role in various physiological processes. Lidocaine is also relatively safe and well-tolerated, making it a popular choice for both in vitro and in vivo experiments. However, lidocaine has some limitations, including its short half-life and the potential for off-target effects. These limitations must be taken into account when designing experiments and interpreting results.
将来の方向性
There are several future directions for lidocaine research, including the development of new local anesthetics and antiarrhythmic drugs, the study of sodium channel function in disease states, and the investigation of lidocaine's neuroprotective effects. One promising area of research is the development of sodium channel blockers that are more selective and potent than lidocaine, with fewer off-target effects. Another area of research is the study of sodium channel function in diseases such as epilepsy, multiple sclerosis, and chronic pain, where aberrant sodium channel activity has been implicated. Finally, the neuroprotective effects of lidocaine and other sodium channel blockers are an area of active investigation, with potential applications in stroke, traumatic brain injury, and other neurological disorders.
合成法
Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This intermediate is then reacted with ethyl-2-piperidone to form 2-(2,6-dimethylphenyl)-N-ethylglycinamide. The final step involves reacting this intermediate with ethyl chloroformate and ammonium hydroxide to form lidocaine. The reaction yields lidocaine as a white crystalline powder, which is then converted to the dihydrochloride salt form for medical use.
科学的研究の応用
Lidocaine is used in a variety of scientific research applications, including electrophysiology, pain research, and drug discovery. In electrophysiology, lidocaine is used to block sodium channels and inhibit action potentials in neurons. This allows researchers to study the role of sodium channels in various physiological processes. In pain research, lidocaine is used to block pain signals in nerves, allowing researchers to study the mechanisms of pain perception and develop new pain treatments. In drug discovery, lidocaine is used as a reference compound for developing new local anesthetics and other drugs that target sodium channels.
特性
CAS番号 |
101651-64-3 |
|---|---|
分子式 |
C34H54Cl4N6O2 |
分子量 |
396.8 g/mol |
IUPAC名 |
[2-(2-chloroanilino)-2-oxoethyl]-ethyl-(2-piperidin-1-ium-1-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C17H26ClN3O.2ClH/c1-2-20(12-13-21-10-6-3-7-11-21)14-17(22)19-16-9-5-4-8-15(16)18;;/h4-5,8-9H,2-3,6-7,10-14H2,1H3,(H,19,22);2*1H |
InChIキー |
ZMGFDMVIFOKBPS-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |
正規SMILES |
CC[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |
同義語 |
(2-chlorophenyl)carbamoylmethyl-ethyl-[2-(3,4,5,6-tetrahydro-2H-pyridi n-1-yl)ethyl]azanium dichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



